molecular formula C23H19N3O3 B7719044 N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide

N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide

カタログ番号 B7719044
分子量: 385.4 g/mol
InChIキー: FLHWWTZJDATXOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide, also known as MO-1, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases.

作用機序

N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide acts as an inhibitor of the enzyme 12-lipoxygenase (12-LOX). This enzyme is involved in the production of inflammatory mediators such as leukotrienes and lipoxins. By inhibiting 12-LOX, this compound can reduce inflammation and oxidative stress in various tissues. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various animal models. It can reduce inflammation and oxidative stress in the brain, liver, and kidneys. This compound has also been shown to reduce fibrosis in the lungs and liver. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis.

実験室実験の利点と制限

N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

将来の方向性

There are several future directions for the study of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide. First, more studies are needed to understand the safety and efficacy of this compound in humans. Second, the potential of this compound to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease needs to be further explored. Third, the mechanisms underlying the anti-cancer and anti-fibrotic effects of this compound need to be elucidated. Fourth, the development of more potent and selective inhibitors of 12-LOX could lead to the development of more effective therapies for various diseases. Finally, the combination of this compound with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes.

合成法

The synthesis of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide involves several steps. First, 4-methylbenzoic acid is reacted with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline to form this compound. The synthesis of this compound has been reported in several studies, and the purity of the compound has been confirmed by various analytical techniques.

科学的研究の応用

N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various animal models. This compound has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Several studies have reported that this compound can reduce inflammation and oxidative stress in the brain and improve cognitive function in animal models of these diseases.

特性

IUPAC Name

N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-3-5-17(6-4-15)22(27)24-19-11-7-18(8-12-19)23-25-21(26-29-23)16-9-13-20(28-2)14-10-16/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHWWTZJDATXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。